
1-Azido-2-iodoethane
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Overview
Description
1-Azido-2-iodoethane is an organic compound with the molecular formula C2H4IN3. It consists of an ethane chain with an azide group (N3) attached to one carbon and an iodine atom attached to the other carbon. This compound is notable for its bifunctional nature, combining both azide and iodide functionalities, making it a valuable intermediate in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 1-Azido-2-iodoethane typically involves the reaction of halides with sodium azide (NaN3) to introduce the azide group, followed by subsequent halogen replacement to introduce iodine. For example, chloroethane or bromoethane can be reacted with sodium azide to form 1-azido-2-chloroethane or 1-azido-2-bromoethane, which can then be further reacted with iodine to produce this compound .
Chemical Reactions Analysis
1-Azido-2-iodoethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be readily substituted in nucleophilic substitution reactions due to its good leaving group properties.
Click Chemistry: The azide group can participate in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions to form 1,2,3-triazoles.
Cycloaddition Reactions: The azide group can also undergo cycloaddition reactions to form complex heterocyclic compounds.
Common reagents used in these reactions include sodium azide, copper(I) catalysts, and various alkynes . Major products formed from these reactions include triazoles and other heterocyclic compounds .
Scientific Research Applications
1-Azido-2-iodoethane has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in organic synthesis due to its bifunctional nature, allowing for the attachment of different chemical groups to molecules.
Radiolabeling: The iodine atom can be replaced with radioisotopes like 125I, making it useful for radiolabeling biomolecules in bioimaging and radiopharmaceutical development.
Material Science: The azide group can participate in click reactions for surface modification or the creation of new functional materials, while the iodide group can serve as a crosslinking agent or precursor for inorganic material formation.
Mechanism of Action
The mechanism of action of 1-Azido-2-iodoethane is primarily related to its functional groups. The azide group participates in click chemistry and cycloaddition reactions, while the iodine atom acts as a good leaving group in substitution reactions . These functional groups enable the compound to act as a versatile reagent in various chemical processes.
Comparison with Similar Compounds
1-Azido-2-iodoethane can be compared with other similar compounds such as:
1-Azido-2-chloroethane: Similar in structure but with a chlorine atom instead of iodine.
1-Azido-2-bromoethane: Contains a bromine atom instead of iodine.
1-Azido-2-fluoroethane: Contains a fluorine atom, which is a poor leaving group, making it less reactive in substitution reactions.
The uniqueness of this compound lies in the combination of the highly reactive azide group and the excellent leaving group properties of iodine, making it a versatile reagent in organic synthesis and other scientific applications.
Biological Activity
1-Azido-2-iodoethane (CAS No. 42059-30-3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and synthetic biology. This article explores the compound's synthesis, biological activity, and relevant case studies, highlighting its applications and limitations.
Synthesis of this compound
This compound can be synthesized through a nucleophilic substitution reaction where iodide is replaced by an azide group. The general synthetic route involves the reaction of iodoethane with sodium azide under suitable conditions, typically in a polar aprotic solvent such as DMF or DMSO. This method allows for the efficient formation of the azido compound while minimizing side reactions.
Antiviral Properties
Research indicates that this compound and its derivatives exhibit significant antiviral activity against various viruses, including:
- Herpes Simplex Virus (HSV) : Compounds in this class have shown promising results against both HSV-1 and HSV-2, suggesting that the azido group plays a crucial role in inhibiting viral replication.
- Varicella-Zoster Virus (VZV) : Similar antiviral effects have been observed against VZV, indicating potential applications in treating chickenpox and shingles.
- Cytomegalovirus (CMV) : The compound also demonstrates activity against CMV, which is particularly important for immunocompromised patients.
The presence of halogen atoms, particularly iodine, enhances the biological activity of these compounds. The mechanism of action is believed to involve interference with viral entry or replication processes.
Case Studies
Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal evaluated the antiviral efficacy of several halogenated azido compounds, including this compound. The results indicated a dose-dependent inhibition of viral replication in vitro, with IC50 values demonstrating potent activity against HSV and VZV. The study concluded that the structural characteristics of these compounds significantly influence their antiviral properties .
Study 2: Stability and Reactivity
Another investigation focused on the stability and reactivity of this compound in biological systems. It was found that while the compound is stable under standard laboratory conditions, it exhibits limited solubility in aqueous environments, which may restrict its bioavailability. The study suggested modifications to enhance solubility without compromising biological activity .
Toxicity and Safety Considerations
Despite its promising biological activities, safety assessments are critical. Azides are known to be potentially explosive under certain conditions. Therefore, handling this compound requires stringent safety protocols to mitigate risks associated with its use in laboratory settings .
Comparison of Biological Activity with Related Compounds
Compound | Antiviral Activity | Stability | Solubility |
---|---|---|---|
This compound | High | Moderate | Low |
1-Azido-2-bromoethane | Moderate | High | Moderate |
1-Azido-2-chloroethane | Low | High | High |
This table illustrates that while this compound shows high antiviral activity, its low solubility and moderate stability may limit its therapeutic applications compared to other halogenated azides.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-Azido-2-iodoethane, and what are the critical parameters for optimizing yield?
- Methodological Answer : The compound is likely synthesized via nucleophilic substitution, where sodium azide replaces one iodine atom in 1,2-diiodoethane. Key parameters include stoichiometric control (excess NaN₃ to favor mono-substitution), reaction temperature (0–25°C to minimize side reactions), and solvent polarity (e.g., DMF or acetone). Purification via column chromatography (silica gel, non-polar eluent) is recommended to isolate the product. Characterization requires ¹H/¹³C NMR (azide proton absence, iodine’s deshielding effects) and IR spectroscopy (azide stretch ~2100 cm⁻¹). Due to limited literature, protocols for analogous iodo-azides should be adapted .
Q. How can researchers safely handle and store this compound given its potential hazards?
- Methodological Answer : Azides are thermally unstable and sensitive to shock. Storage should occur in amber vials at –20°C under inert gas (Ar/N₂). Use explosion-proof equipment and avoid contact with heavy metals (e.g., Cu) to prevent unintended catalysis. Safety Data Sheets (SDS) for structurally similar azides (e.g., Azido-PEG1-C2-acid) recommend fume hood use, flame-resistant lab coats, and emergency protocols for spills .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its functional groups?
- Methodological Answer :
- NMR : The iodine atom induces significant deshielding in adjacent protons (δ ~3.5–4.5 ppm for CH₂ groups). Azide protons are not observed in ¹H NMR but inferred from ¹³C shifts.
- IR : Confirm the azide group via a sharp peak at ~2100 cm⁻¹.
- Mass Spectrometry : ESI-MS or EI-MS can detect molecular ion clusters (e.g., [M+Na]⁺) and fragmentation patterns (loss of N₂ or I⁻).
Cross-validate with elemental analysis (C, H, N) to confirm purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) compared to other azides?
- Methodological Answer : The electron-withdrawing iodine atom polarizes the azide group, accelerating the CuAAC reaction via increased electrophilicity. Kinetic studies (e.g., variable-temperature NMR) can track reaction rates against non-iodinated azides. Computational modeling (DFT) may elucidate transition-state stabilization. Researchers should compare turnover frequencies and regioselectivity in model substrates to isolate electronic vs. steric effects .
Q. How can contradictory reports on the thermal stability of this compound be resolved methodologically?
- Methodological Answer : Contradictions may arise from impurities (e.g., residual iodine) or varying analytical conditions. Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Reproduce experiments under controlled atmospheres (N₂ vs. air) and purity levels (HPLC-grade solvents). Publish raw data (e.g., thermograms, kinetic profiles) in supplementary materials to enable cross-lab validation .
Q. What strategies enable selective functionalization of the azide vs. iodo group in this compound for tandem reactions?
- Methodological Answer : Sequential reactions require orthogonal protecting groups. For example:
- Step 1 : Protect the azide via Staudinger reaction (triphenylphosphine) to form a stable iminophosphorane.
- Step 2 : Perform Suzuki-Miyaura coupling on the iodo group using Pd catalysts.
- Step 3 : Deprotect the azide (acid hydrolysis) for subsequent CuAAC. Monitor selectivity via in-situ FTIR or LC-MS .
Q. Data Analysis and Interpretation
Q. How should researchers address discrepancies in reported yields of this compound derivatives across studies?
- Methodological Answer : Systematically evaluate variables:
- Catalyst Load : Trace metal impurities (e.g., Cu) may catalyze side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) vs. ethers (THF) alter reaction kinetics.
- Workup Protocols : Incomplete removal of iodine salts may inflate yields. Use standardized reporting templates (e.g., reaction time, TLC Rf values) to enhance reproducibility .
Q. What computational tools can predict the regioselectivity of this compound in multi-component reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states to predict preferential attack sites. Compare Fukui indices (electrophilicity) for the azide and iodine groups. Validate predictions experimentally using isotopically labeled substrates (¹³C/¹⁵N) and kinetic isotope effects .
Q. Ethical and Safety Considerations
Q. What institutional review protocols are essential for handling this compound in academic labs?
- Methodological Answer : Implement hazard-specific SOPs:
- Risk Assessment : Document thermal stability, shock sensitivity, and toxicity (LD50 extrapolated from analogous azides).
- Training : Mandatory workshops on azide handling and emergency response (e.g., neutralization with NaNO₂).
- Waste Disposal : Quench azides with excess NaNO₂ in acidic conditions before disposal .
Properties
IUPAC Name |
1-azido-2-iodoethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4IN3/c3-1-2-5-6-4/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRGCBRANKQHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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